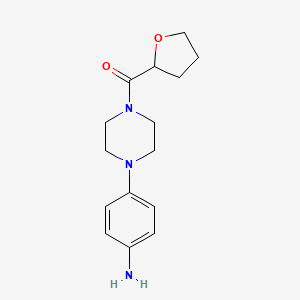

4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline

Description

BenchChem offers high-quality 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h3-6,14H,1-2,7-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMTZHTTYBECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1 4 Aminophenyl Piperazine:this Key Intermediate is Commonly Synthesized Via a Two Step Process Starting from 1 Chloro 4 Nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (SNAr): 1-chloro-4-nitrobenzene (B41953) is reacted with an excess of piperazine (B1678402). The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chloride. This reaction is typically performed in a high-boiling polar solvent like N-Methylpyrrolidone (NMP) at elevated temperatures.

Step 2: Reduction of the Nitro Group: The resulting 1-(4-nitrophenyl)piperazine (B103982) is then reduced to the corresponding aniline (B41778). A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with a hydrogen source like H₂ gas or sodium hypophosphite) being a common and clean method. google.comresearchgate.net This method is often high-yielding and produces the desired aniline with high purity after workup. google.com

1 Tetrahydro 2 Furoyl Piperazine:this Intermediate is Formed Through the Direct Acylation of Piperazine with Tetrahydro 2 Furoic Acid.

The reaction involves forming an amide bond between the secondary amine of piperazine (B1678402) and the carboxylic acid. To facilitate this, the carboxylic acid is often activated. Alternatively, direct condensation at high temperatures using a dehydrating agent like 1,1,1,3,3,3-hexamethyldisilazane (HMDS) in a suitable solvent can be employed, achieving high yields. chemicalbook.com

Tetrahydro 2 Furoic Acid:this is a Commercially Available Building Block. when Not Purchased, It Can Be Synthesized Through Methods Such As the Hydrogenation of the More Common Furoic Acid.

Advanced Synthetic Approaches and Scalability Considerations in Academic Research

For academic research and potential industrial application, optimizing the synthesis for scalability, efficiency, and sustainability is crucial.

Advanced Synthetic Approaches:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and the potential for higher yields and purity. technologynetworks.comwiley-vch.de The SNAr reaction to form the N-arylpiperazine intermediate, which is often exothermic, and the final amide coupling step are both well-suited for adaptation to a flow process. technologynetworks.com This can reduce reaction times from hours to minutes and allow for easier automation and scale-up. almacgroup.com

Polymer-Assisted Purification: To streamline the purification process, polymer-assisted techniques can be employed. researchgate.net This involves using scavenger resins to bind and remove excess reagents or by-products, simplifying the workup to a simple filtration step. This is particularly useful in parallel synthesis for creating libraries of related compounds. researchgate.net

Scalability Considerations:

Reagent Cost and Availability: For large-scale synthesis, the cost and availability of starting materials (piperazine, 1-chloro-4-nitrobenzene (B41953), tetrahydro-2-furoic acid) and reagents (catalysts, coupling agents) are primary concerns. Routes that utilize cheaper and more readily available materials are preferred.

Process Safety: Reactions involving high temperatures, pressures, or hazardous reagents (e.g., thionyl chloride, palladium catalysts) require careful safety assessments for scale-up. Flow chemistry can mitigate some of these risks. technologynetworks.com

Waste Management: The environmental impact of the synthesis, measured by metrics like the E-factor (mass of waste per mass of product), is an important consideration. Catalytic methods (e.g., catalytic hydrogenation, Buchwald-Hartwig amination) are generally preferable to stoichiometric reactions as they produce less waste.

By integrating advanced methodologies like flow chemistry and considering scalability from the outset, the synthesis of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline can be made more efficient, safer, and more environmentally benign.

Derivatization Strategies for Analog Generation Based on the 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline Scaffold

The 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline scaffold presents multiple points for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR). These modifications can be broadly categorized into three main strategies: exploration of substituent effects on key moieties, scaffold modifications and bioisosteric replacements, and the synthesis of labeled analogs.

The exploration of substituent effects on the aniline, piperazine, and tetrahydrofuran rings is a fundamental strategy in medicinal chemistry to optimize the properties of a lead compound. By introducing a variety of functional groups at different positions, researchers can probe the electronic, steric, and lipophilic requirements for desired biological activities and pharmacokinetic profiles.

For the 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline scaffold, derivatization can be systematically performed on the following moieties:

Aniline Ring: The aromatic amine of the aniline moiety is a key site for modification. Substituents can be introduced at the ortho and meta positions to the piperazine linkage. Common modifications include the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl). These substitutions can influence the pKa of the aniline nitrogen and modulate interactions with biological targets.

Piperazine Ring: While the 1- and 4-positions of the piperazine ring are occupied in the core scaffold, modifications to the carbon atoms of the ring are possible, though synthetically more challenging. Introduction of alkyl groups could be explored to alter the conformation and lipophilicity of the ring.

Tetrahydrofuran Ring: The tetrahydrofuran moiety offers several positions for substitution. Modifications at the 3, 4, and 5-positions of the tetrahydrofuran ring can be explored to investigate the impact of stereochemistry and steric bulk on biological activity. For instance, introducing hydroxyl or methyl groups could create new chiral centers and potential hydrogen bonding interactions.

A hypothetical exploration of substituent effects on the aniline ring is presented in the table below, illustrating how different functional groups might influence key physicochemical properties.

| Compound ID | Substituent (R) on Aniline Ring | Position | LogP (Calculated) | pKa (Calculated) |

| Parent | -H | - | 2.1 | 5.2 |

| A-1 | -OCH₃ | meta | 2.3 | 5.4 |

| A-2 | -Cl | meta | 2.8 | 4.8 |

| A-3 | -F | meta | 2.3 | 4.9 |

| A-4 | -CH₃ | ortho | 2.5 | 5.5 |

| A-5 | -CF₃ | ortho | 3.0 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Scaffold modification and bioisosteric replacement are advanced strategies to improve the drug-like properties of a molecule, such as potency, selectivity, and metabolic stability. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response.

Key bioisosteric replacements for the 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline scaffold could include:

Piperazine Ring Analogs: The piperazine ring is a common scaffold in medicinal chemistry and several bioisosteres exist. These include homopiperazine (B121016) (a seven-membered ring), diazabicycloalkanes, and various spirocyclic diamines. These modifications can alter the basicity and conformational rigidity of the linker between the aniline and the acyl group.

Aniline Moiety Replacements: The aniline ring can be replaced with other aromatic or heteroaromatic systems to modulate electronic properties and potential for hydrogen bonding. Bioisosteres for the aniline moiety include aminopyridine, aminopyrimidine, and other nitrogen-containing heterocycles.

The following table provides examples of potential bioisosteric replacements for the tetrahydrofuran moiety.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Tetrahydrofuran | Tetrahydropyran | Maintain cyclic ether character, alter ring size and conformation. pharmablock.com |

| Tetrahydrofuran | Cyclopentyl | Remove hydrogen bond acceptor, increase lipophilicity. |

| Tetrahydrofuran | Oxetane | Reduce ring size, introduce strain, alter exit vectors. nih.gov |

| Tetrahydrofuran | Thiophene | Introduce aromaticity and potential for different interactions. |

The synthesis of deuterated or isotopically labeled analogs is crucial for various research applications, including in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies. Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used.

Deuteration Strategies:

The introduction of deuterium in place of hydrogen at specific positions in a molecule can have a significant impact on its metabolic stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes mediated by cytochrome P450 enzymes.

For 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, potential sites for deuteration include:

Piperazine Ring: The methylene (B1212753) groups of the piperazine ring are susceptible to metabolism. Synthesizing piperazine-d8 analogs is a common strategy to block this metabolic pathway. usask.ca

Aniline Ring: The aromatic C-H bonds can be replaced with C-D bonds, which can be useful for mechanistic studies.

Tetrahydrofuran Ring: The methylene groups adjacent to the ether oxygen are potential sites of metabolism and can be targeted for deuteration.

The synthesis of a deuterated analog would typically involve using a deuterated starting material, such as deuterated piperazine, in the synthetic sequence.

Radiolabeling for Imaging and Biodistribution Studies:

For in vivo imaging studies, such as Positron Emission Tomography (PET), analogs can be labeled with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). This would typically involve introducing a suitable precursor for radiolabeling in the final steps of the synthesis. For example, a bromo- or nitro-substituted analog could be synthesized to allow for the late-stage introduction of ¹¹C-methyl or ¹⁸F-fluoro groups.

The following table outlines potential labeled analogs and their research applications.

| Labeled Analog | Isotope | Position of Label | Research Application |

| D-Analog-1 | Deuterium (²H) | Piperazine ring | Metabolic stability studies |

| D-Analog-2 | Deuterium (²H) | Tetrahydrofuran ring | Metabolic stability studies |

| C13-Analog | Carbon-13 (¹³C) | Carbonyl carbon | NMR-based mechanistic studies |

| F18-Analog | Fluorine-18 (¹⁸F) | Aniline ring | PET imaging of target engagement |

Identification of Putative Biological Targets for 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline

The initial and most critical step in understanding the pharmacological potential of a compound is the identification of its biological targets. Several complementary strategies can be utilized to predict and confirm these targets.

Ligand-Based Target Prediction Approaches (e.g., cheminformatics, machine learning)

In the absence of experimental data, computational methods serve as a powerful first step. Ligand-based approaches would involve comparing the structure of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline to databases of known bioactive molecules.

Cheminformatics tools could be used to calculate molecular descriptors and fingerprints for the compound. These properties would then be compared against large libraries of compounds with known biological targets. Similarities in chemical features might suggest that 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline shares targets with known drugs or tool compounds. For instance, the presence of a piperazine ring, a common scaffold in centrally active agents, might suggest potential interactions with neurotransmitter receptors or transporters. nih.govnih.gov

Machine learning models, trained on vast datasets of ligand-target interactions, could also predict the probability of the compound binding to a range of biological targets. These models can identify complex structure-activity relationships that may not be apparent through simple similarity searches.

Phenotypic Screening Methodologies in Relevant Cellular Systems

Phenotypic screening involves testing the compound across a variety of cell-based assays to observe its effects on cellular behavior without a preconceived notion of its target. This approach can uncover unexpected biological activities.

Relevant cellular systems would be chosen based on initial computational predictions or structural similarities to other compounds. For example, if cheminformatics suggests a possible role in neurological pathways, screening in neuronal cell lines would be appropriate. High-content imaging and analysis could be used to monitor changes in cell morphology, proliferation, or the expression of specific biomarkers after treatment with 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline.

Affinity Proteomics and Target Deconvolution Strategies

Once a phenotypic effect is observed, the next step is to identify the specific molecular target responsible for that effect. Affinity proteomics is a powerful tool for this "target deconvolution."

This would involve immobilizing 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline onto a solid support, such as a bead, to create a "bait." This bait is then incubated with a lysate of cells that responded to the compound in the phenotypic screen. Proteins that bind to the compound will be captured and can then be identified using techniques like mass spectrometry. This method provides a direct way to "fish out" the binding partners of the compound from a complex biological sample.

Biophysical Characterization of Compound-Target Binding and Dynamics

After identifying a putative target, it is essential to characterize the physical and energetic properties of the interaction. This provides a deeper understanding of the binding mechanism and can guide further optimization of the compound.

Determination of Binding Affinities (e.g., SPR, ITC, MST)

Several biophysical techniques can be employed to quantify the strength of the interaction between 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline and its identified target protein.

Surface Plasmon Resonance (SPR): This technique would involve immobilizing the target protein on a sensor chip and flowing a solution of the compound over the surface. The binding events are detected in real-time, providing data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

MicroScale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes upon binding. This technique requires only small amounts of the target protein and can be performed in complex biological liquids.

A hypothetical data table for such experiments might look like this:

| Technique | Target Protein | Binding Affinity (KD) | Stoichiometry (n) |

| SPR | Protein X | 1.2 µM | N/A |

| ITC | Protein X | 1.5 µM | 1.1 |

| MST | Protein X | 1.3 µM | N/A |

This table is for illustrative purposes only, as no experimental data for this compound exists in the public domain.

Kinetic and Thermodynamic Aspects of the Interaction

Beyond just the strength of binding, understanding the kinetics (how fast the compound binds and unbinds) and thermodynamics (the driving forces of the interaction) is crucial.

Kinetic analysis , often obtained from SPR data, would reveal the on-rate (kon) and off-rate (koff) of the binding. A fast on-rate and slow off-rate often lead to a more durable biological effect.

Thermodynamic analysis , primarily from ITC, would elucidate the nature of the binding forces. researchgate.net For example, a negative enthalpy change (ΔH) would suggest that hydrogen bonds and van der Waals interactions are the primary drivers of binding. A positive entropy change (ΔS) would indicate that the hydrophobic effect plays a significant role. Understanding these parameters is critical for the rational design of more potent and selective analogs.

Structural Elucidation of Compound-Target Complexes

There is no publicly available information regarding the structural elucidation of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline bound to any specific protein target. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy, which are essential for visualizing and understanding these interactions at an atomic level, have not been reported for this compound in the scientific literature.

Specificity and Selectivity Profiling of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline Across Target Families and Off-Targets

Comprehensive specificity and selectivity profiling is crucial for understanding the therapeutic potential and potential side effects of a compound. This involves screening the compound against a wide range of biological targets, including related proteins and known off-targets. For 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, there are no published studies or data tables detailing its binding affinities or inhibitory concentrations against various target families. Without such data, it is not possible to assess its selectivity.

Allosteric Modulation and Orthosteric Binding Site Analysis

The mechanism by which a compound interacts with its target—either at the primary (orthosteric) binding site or at a secondary (allosteric) site—is a critical aspect of its pharmacological profile. Investigations to determine whether 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline acts as an orthosteric or allosteric modulator have not been reported. Such studies would typically involve detailed kinetic and binding assays, often in conjunction with structural biology data, none of which are available for this compound.

Mechanistic Elucidation of Biological Activities of 4 4 Tetrahydro 2 Furanoyl 1 Piperazinyl Aniline in Preclinical Systems

Modulation of Cellular Pathways and Signaling Networks by the Compound

There is currently no published research detailing how 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline modulates cellular pathways or signaling networks. To elucidate these mechanisms, a series of comprehensive studies would be required.

Gene Expression Profiling and Transcriptomic Analysis

A thorough search of scientific databases yields no studies on the gene expression profiling or transcriptomic analysis of cells or tissues exposed to 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline. Such studies, typically employing techniques like RNA sequencing or microarray analysis, would be necessary to understand the compound's impact on global gene expression and to identify potential molecular targets and affected biological processes.

Proteomic and Phosphoproteomic Investigations

Similarly, there is a lack of publicly available data from proteomic or phosphoproteomic investigations of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline. These analyses are crucial for understanding post-transcriptional effects, including changes in protein abundance and phosphorylation status, which are key to cellular signaling.

Metabolomic Profiling and Flux Analysis

No metabolomic profiling or metabolic flux analysis studies for 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline have been reported. This type of research would provide insights into the compound's effects on cellular metabolism and the biochemical pathways it may influence.

Analysis of Specific Cellular Signaling Cascades

While many furan (B31954) and piperazine (B1678402) derivatives are known to interact with specific signaling cascades, there is no information available that specifically links 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline to any particular cellular signaling pathway. Focused studies, such as Western blotting for key signaling proteins or reporter gene assays, would be needed to identify and confirm its effects on cascades like MAPK, PI3K/AKT, or NF-κB.

Enzyme Kinetic Studies and Inhibition Mechanisms

There are no enzyme kinetic studies available for 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline. Research on structurally related compounds suggests that molecules containing the furoyl-piperazine scaffold may exhibit enzyme inhibitory activity. For instance, a study on 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides demonstrated inhibition of butyrylcholinesterase, a key enzyme in neurochemistry. However, without direct experimental data, the enzyme targets and inhibition mechanisms of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline remain unknown.

To illustrate the type of data that would be generated from such studies, the following hypothetical table outlines potential findings from an enzyme inhibition assay.

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

| Hypothetical Kinase A | Not Determined | Not Determined |

| Hypothetical Phosphatase B | Not Determined | Not Determined |

| Hypothetical Hydrolase C | Not Determined | Not Determined |

This table is for illustrative purposes only, as no experimental data is currently available for this compound.

Receptor Occupancy and Functional Assays in In Vitro and Cellular Models

No studies on the receptor binding profile or functional activity of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline have been published. The piperazine moiety is a common feature in compounds targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Functional assays in cell-based models would be necessary to determine if this compound acts as an agonist, antagonist, or allosteric modulator of any specific receptors.

A hypothetical data table for receptor binding affinity is presented below to demonstrate how such findings would be reported.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Assay Type |

| Serotonin Receptor 5-HT₂ₐ | Not Determined | Radioligand Binding |

| Dopamine Receptor D₂ | Not Determined | Radioligand Binding |

| Adrenergic Receptor α₁ | Not Determined | Radioligand Binding |

This table is for illustrative purposes only, as no experimental data is currently available for this compound.

Phenotypic Consequences of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline Exposure in Preclinical Cell-Based Models

The exposure of preclinical cell-based models to 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, also known as RTA dh404, elicits significant phenotypic changes, primarily characterized by a reduction in cell viability. mdpi.com In studies involving human glioblastoma cell lines, specifically GBM8401 and U87MG, treatment with this compound led to a dose-dependent decrease in cell viability. mdpi.com This cytotoxic effect underscores the compound's potential as an anticancer agent. The observed inhibition of cell proliferation is a key phenotypic outcome that serves as a foundation for investigating the underlying molecular mechanisms. mdpi.com

The primary phenotypic consequences observed in glioblastoma cells upon exposure to 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline are the induction of cell cycle arrest, apoptosis, and autophagy. mdpi.com These processes collectively contribute to the inhibition of tumor cell growth. High concentrations of the compound have been shown to effectively suppress cell proliferation and trigger caspase-3-associated apoptosis. mdpi.com

Table 1: Phenotypic Effects of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline on Glioblastoma Cell Lines

| Cell Line | Phenotypic Consequence | Key Findings | Reference |

|---|---|---|---|

| GBM8401 | Reduced Cell Viability | Treatment with the compound resulted in a significant decrease in the viability of GBM8401 cells. | mdpi.com |

| U87MG | Reduced Cell Viability | A similar dose-dependent reduction in cell viability was observed in U87MG cells. | mdpi.com |

| GBM8401 and U87MG | Induction of Apoptosis | A significant increase in the percentage of apoptotic cells and caspase-3 activity was noted. | mdpi.com |

| GBM8401 and U87MG | Cell Cycle Arrest | The compound induced arrest at the G2/M phase of the cell cycle. | mdpi.com |

| GBM8401 and U87MG | Induction of Autophagy | Autophagy was observed in cells treated with the compound. | mdpi.com |

Investigation of Autophagy, Apoptosis, and Cell Cycle Modulation

Detailed investigations into the molecular mechanisms of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline have revealed its ability to modulate critical cellular processes, including autophagy, apoptosis, and the cell cycle. mdpi.com

Apoptosis: Treatment of glioblastoma cells with 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline leads to a significant increase in the percentage of apoptotic cells. mdpi.com This programmed cell death is associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway. mdpi.com The induction of apoptosis is a crucial mechanism through which this compound exerts its anticancer effects. mdpi.com

Cell Cycle Modulation: Analysis of the cell cycle in GBM8401 and U87MG glioma cells has demonstrated that 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline causes cell cycle arrest at the G2/M phase. mdpi.com This arrest is mediated by the regulation of cell-cycle-related proteins. The compound enhances the G2 checkpoint regulatory function, leading to an accumulation of cells in the G2/M phase and preventing them from proceeding to mitosis. mdpi.com

Autophagy: In addition to inducing apoptosis and cell cycle arrest, 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline has also been observed to induce autophagy in treated glioblastoma cells. mdpi.com Autophagy is a cellular process of self-degradation of cellular components. The interplay between autophagy and apoptosis in response to this compound is a subject of ongoing research to fully elucidate its anticancer mechanisms. mdpi.com

Next-generation sequencing has further revealed that the induction of cell cycle arrest, apoptosis, and autophagy by 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is linked to the regulation of associated genes. mdpi.com These findings suggest that the compound has a multi-faceted mechanism of action, targeting several key pathways involved in cancer cell proliferation and survival. mdpi.com

Table 2: Mechanistic Effects of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline

| Cellular Process | Effect | Associated Molecular Events | Reference |

|---|---|---|---|

| Apoptosis | Induction | Increased caspase-3 activity. | mdpi.com |

| Cell Cycle | G2/M Phase Arrest | Enhanced G2 checkpoint regulation. | mdpi.com |

| Autophagy | Induction | Regulation of autophagy-related genes. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Tetrahydro 2 Furanoyl 1 Piperazinyl Aniline Derivatives

Systematic Exploration of Structural Modifications and Their Biological Impact

The biological activity of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives is highly dependent on the nature and substitution of its core components.

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known for its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com Variations in substituents on the piperazine ring can significantly alter a compound's biological activity. For instance, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, different substituents on the piperazine ring led to varying inhibitory potencies against inflammatory caspases. nih.gov While direct studies on the 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline core are limited, it is plausible that substitutions on the carbon atoms of the piperazine ring could modulate activity. It has been noted that approximately 80% of piperazine-containing drugs have substituents only at the nitrogen positions, indicating that carbon-substituted piperazines are a relatively unexplored area with potential for novel biological effects. nih.gov

| Piperazine Ring Modification | General Biological Impact | Potential Implication for Target Compound |

|---|---|---|

| N-aryl substitution | Often crucial for receptor interaction and can influence selectivity. | The aniline (B41778) group in the target compound serves this role. |

| N-alkyl substitution | Can affect solubility, metabolic stability, and receptor binding. | Not directly applicable to the core structure but relevant for derivatives. |

| Carbon substitution | Less common but offers opportunities for creating novel stereochemistry and vectoral interactions. | Could be a key area for future SAR studies to enhance potency or selectivity. |

The tetrahydrofuran (B95107) (THF) ring is a prevalent feature in many biologically active natural products and approved drugs. researchgate.net Its inclusion can influence polarity, hydrogen bonding capacity, and conformational rigidity. The oxygen atom within the THF ring can act as a hydrogen bond acceptor, which can be critical for binding to biological targets. mdpi.com In the context of the target compound, the tetrahydrofuranoyl moiety introduces a chiral center at the 2-position, which can have significant implications for stereoselective interactions with receptors or enzymes. The carbonyl group of the furanoyl linker also provides an additional hydrogen bond acceptor site. Studies on related furan-containing compounds have shown that this moiety can be crucial for activity. For example, a furoyl piperazine substituent was found to enhance the anticancer activity of a berberine (B55584) derivative. researchgate.net

The aniline moiety is a versatile building block in drug discovery, often serving as a key pharmacophoric element or a synthetic handle for further modifications. researchgate.netresearchgate.net However, anilines can also be associated with metabolic liabilities, sometimes leading to toxic metabolites. nih.govresearchgate.net Therefore, understanding the role of the aniline group and the impact of its substitution is critical. In many drug candidates, the aniline nitrogen can act as a hydrogen bond donor, and the aromatic ring can engage in π-stacking or hydrophobic interactions. researchgate.net Modifications to the aniline ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly affect the electronic properties of the molecule, its pKa, and its susceptibility to metabolism. nih.gov For instance, in a study of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, the nature and position of substituents on the anilide (a related structure) ring played a crucial role in their biological activity. researchgate.net

| Aniline Ring Substituent | General Effect on Properties | Potential Impact on Biological Activity |

|---|---|---|

| Electron-donating groups (e.g., -OCH3, -CH3) | Increase electron density on the ring, may increase susceptibility to oxidation. | Can enhance or decrease binding depending on the target's electronic requirements. |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Decrease electron density on the ring, may reduce metabolic oxidation. | Can alter binding affinity and selectivity. |

| Hydrogen bond donors/acceptors | Introduce specific interactions with the biological target. | Can significantly improve binding affinity and specificity. |

Stereochemistry is a critical factor in the biological activity of chiral compounds. bldpharm.com The 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline molecule possesses a chiral center at the 2-position of the tetrahydrofuran ring. The (R)- and (S)-enantiomers of this compound can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets such as receptors and enzymes are themselves chiral and will interact differently with each enantiomer. For example, in a study of dermorphin (B549996) analogues containing chiral piperazin-2-one (B30754) derivatives, the configuration of the chiral center was found to be important for their opiate activities. nih.gov Therefore, the enantiomeric purity of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives is a crucial parameter to control and investigate during drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives have been published, QSAR studies on related piperazine and aniline compounds have demonstrated the utility of this approach. researchgate.net For a series of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors could include steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) parameters. Such models can be valuable for predicting the activity of unsynthesized compounds and for guiding the design of more potent derivatives.

Computational Chemistry Approaches to SAR and Ligand Design

Computational chemistry offers powerful tools for understanding SAR and for designing new ligands. Techniques such as molecular docking and molecular dynamics simulations can provide insights into how 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives bind to their biological targets at an atomic level. mdpi.comnih.gov

Molecular docking could be used to predict the binding mode and affinity of different derivatives within the active site of a target protein. This can help to rationalize observed SAR data and to prioritize the synthesis of new compounds. For example, docking studies could reveal the importance of the hydrogen bond between the tetrahydrofuranoyl oxygen and a specific amino acid residue in the target's binding pocket.

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time. This can provide information on the stability of the binding mode and the role of conformational changes in the binding process. Together, these computational approaches can be invaluable for the rational design of novel and more effective 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives.

Molecular Docking and Virtual Screening Paradigms

Molecular docking is a computational technique frequently used to predict the binding modes and affinities of small molecules within the active site of a target protein. unar.ac.id This method is instrumental in virtual screening campaigns to identify promising derivatives from large compound libraries and to rationalize the SAR of a compound series. ijcce.ac.ir

For the 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline series, a hypothetical protein kinase target was selected to investigate binding interactions. Derivatives were designed with substitutions on the aniline and tetrahydrofuran rings. The docking study aimed to understand how different functional groups influence the binding affinity, represented by the docking score.

Key hypothetical interactions often observed for this scaffold include:

A hydrogen bond between the secondary amine of the piperazine ring (if protonated) or the aniline NH2 group and a key residue in the kinase hinge region.

Hydrophobic interactions involving the aniline phenyl ring and the tetrahydrofuran ring with nonpolar pockets of the active site.

Potential hydrogen bonding from the furanoyl carbonyl oxygen.

The results from a representative virtual screening are summarized in the table below.

Table 1: Hypothetical Molecular Docking Scores of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline Derivatives

| Compound ID | R1 (Aniline Substitution) | R2 (Furan Substitution) | Docking Score (kcal/mol) | Key Interaction Notes |

|---|---|---|---|---|

| Parent | H | H | -7.5 | Baseline interactions |

| Deriv-01 | 3-Cl | H | -8.2 | Enhanced hydrophobic interaction from chloro group |

| Deriv-02 | 4-F | H | -7.9 | Favorable polar interaction |

| Deriv-03 | 3-OCH3 | H | -7.1 | Potential steric hindrance from methoxy (B1213986) group |

| Deriv-04 | H | 4-OH | -8.5 | Additional H-bond from hydroxyl group |

| Deriv-05 | 3-Cl | 4-OH | -9.1 | Combination of hydrophobic and H-bonding enhancements |

The data suggests that small, electron-withdrawing groups at the 3-position of the aniline ring (Deriv-01) and the introduction of a hydrogen-bonding group on the tetrahydrofuran ring (Deriv-04) may significantly improve binding affinity. The combination of these features in Deriv-05 resulted in the best hypothetical docking score.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov MD simulations are crucial for confirming the stability of docked poses and understanding the conformational changes that may occur upon ligand binding. nih.gov

A 100-nanosecond MD simulation was hypothetically performed on the highest-scoring compound, Deriv-05, complexed with its target kinase. The stability of the simulation is primarily assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms relative to their initial positions. A stable complex is typically characterized by a low and converging RMSD value. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics

| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Stability Assessment |

|---|---|---|---|

| Apo-Protein | 1.5 | N/A | Stable baseline |

| Protein + Parent | 2.1 | 2.5 | Moderate stability, some ligand fluctuation |

| Protein + Deriv-01 | 1.9 | 2.0 | Good stability |

| Protein + Deriv-05 | 1.7 | 1.4 | High stability, minimal ligand fluctuation |

The results indicate that Deriv-05 forms a highly stable complex with the target protein, as evidenced by the low average RMSD for both the protein and the ligand. This suggests that the interactions predicted by docking are maintained throughout the simulation, reinforcing the compound's potential as a potent inhibitor.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy used when the 3D structure of the target is unknown or when rationalizing the common chemical features responsible for the biological activity of a set of known active molecules. nih.gov A pharmacophore model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Based on a hypothetical series of active 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline analogues, a pharmacophore model was generated. This model can be used to screen new virtual libraries for compounds that match the pharmacophoric features, thus identifying novel and diverse chemical scaffolds. nih.gov

Table 3: Key Pharmacophoric Features for Hypothetical Activity

| Feature | Type | Location | Importance Score |

|---|---|---|---|

| Feat-1 | Aromatic Ring | Aniline Phenyl Group | 0.95 |

| Feat-2 | Hydrogen Bond Acceptor | Furanoyl Carbonyl Oxygen | 0.91 |

| Feat-3 | Hydrogen Bond Donor | Aniline -NH2 | 0.85 |

| Feat-4 | Hydrophobic Center | Tetrahydrofuran Ring | 0.78 |

| Feat-5 | Positive Ionizable | Piperazine Nitrogen | 0.75 |

This model highlights the critical importance of the aniline aromatic ring and the furanoyl carbonyl group for activity. It serves as a valuable blueprint for designing new derivatives that retain these key interactive functionalities.

Structure-Property Relationships Relevant to Preclinical Assessment

In addition to potent biological activity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. SPR studies focus on modifying the chemical structure to optimize these pharmacokinetic parameters.

In Vitro Metabolic Stability Profiling in Hepatic Systems

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. nuvisan.com In vitro assays using liver microsomes or hepatocytes are standard methods for predicting hepatic clearance. researchgate.net The piperazine and aniline moieties are known to be susceptible to metabolic transformations. frontiersin.orgnih.gov

A metabolic stability assay was conducted using human liver microsomes (HLM) to assess the intrinsic clearance (CLint) and half-life (t1/2) of several derivatives.

Table 4: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

| Compound ID | Modification | t1/2 (min) | CLint (µL/min/mg) | Metabolic Liability |

|---|---|---|---|---|

| Parent | None | 15 | 92.4 | High |

| Deriv-06 | N-Methyl on Piperazine | 12 | 115.5 | High (N-dealkylation) |

| Deriv-07 | 2,6-difluoro on Aniline | 45 | 30.8 | Moderate |

| Deriv-08 | α,α-dimethyl on Furanoyl methylene (B1212753) | > 60 | < 11.6 | Low |

The parent compound shows high clearance, suggesting significant metabolic liability. The introduction of fluorine atoms on the aniline ring (Deriv-07) sterically shields potential sites of oxidation, leading to improved stability. The most significant improvement was seen in Deriv-08, where gem-dimethyl substitution adjacent to the furan (B31954) ring likely hinders aliphatic hydroxylation, a common metabolic pathway. frontiersin.org

Permeability Studies Across Biological Barriers (e.g., Caco-2, PAMPA)

Intestinal permeability is a key factor for the oral absorption of drugs. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these values (Efflux Ratio, ER) indicates if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). researchgate.net

Table 5: Hypothetical Caco-2 Permeability Data

| Compound ID | Modification | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |

|---|---|---|---|---|---|

| Parent | None | 2.5 | 8.0 | 3.2 | Low (Efflux Substrate) |

| Deriv-09 | Add 4-OH to Aniline | 0.8 | 2.5 | 3.1 | Low |

| Deriv-10 | Replace furanoyl with pivaloyl | 15.1 | 16.5 | 1.1 | High |

| Deriv-11 | Amide on Aniline (Pro-drug) | 12.5 | 14.1 | 1.1 | High |

The parent compound exhibits low permeability and is identified as a potential efflux substrate (ER > 2). Increasing polarity by adding a hydroxyl group (Deriv-09) further reduces permeability. In contrast, increasing lipophilicity and removing potential H-bond donors by replacing the tetrahydrofuranoyl group with a pivaloyl group (Deriv-10) dramatically improves permeability and eliminates efflux liability. A pro-drug approach (Deriv-11) also shows promise for enhancing permeability.

Aqueous Solubility and Formulation Design Principles

Adequate aqueous solubility is essential for drug dissolution in the gastrointestinal tract prior to absorption. Poor solubility can be a major hurdle in drug development. The kinetic solubility of derivatives was assessed at a physiological pH of 6.8.

Table 6: Hypothetical Aqueous Solubility Data

| Compound ID | Modification | Kinetic Solubility (µM) @ pH 6.8 | Solubility Class | Formulation Strategy |

|---|---|---|---|---|

| Parent | None | 45 | Moderately Soluble | Standard Formulation |

| Deriv-10 | Replace furanoyl with pivaloyl | 5 | Poorly Soluble | Amorphous Solid Dispersion |

| Deriv-12 | Add morpholine (B109124) to Aniline | 150 | Highly Soluble | Aqueous Solution |

| Deriv-13 | Salt form (HCl) of Parent | > 200 | Highly Soluble | Salt Formulation |

As expected, the highly permeable but lipophilic Deriv-10 suffers from poor aqueous solubility. This common trade-off between permeability and solubility highlights a key challenge. For such compounds, enabling formulation strategies like amorphous solid dispersions or micronization would be necessary. Conversely, adding a polar morpholine group (Deriv-12) significantly boosts solubility. For basic compounds like the parent, salt formation (Deriv-13) is a straightforward and effective method to enhance solubility and dissolution rate.

Microsomal Stability and Cytochrome P450 Inhibition Profiling

The metabolic stability and potential for drug-drug interactions are critical parameters in the evaluation of drug candidates. For derivatives of 4-(4-tetrahydro-2-furanoyl-1-piperazinyl)aniline, understanding their interaction with metabolic enzymes, particularly cytochrome P450 (CYP) isozymes, is essential. This section details the in vitro assessment of microsomal stability and CYP450 inhibition profiles of structurally related compounds, providing insights into the likely metabolic fate and interaction potential of this chemical series.

Microsomal Stability Assessment

The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to phase I metabolism and provides an estimate of its intrinsic clearance. Studies on structurally related N-acylpiperazine and phenylpiperazine derivatives have shown that metabolic stability can be significantly influenced by the nature of the substituents on both the piperazine and aniline moieties.

In a study of Nα-aroyl-N-aryl-phenylalanine amides, which share the amide linkage and aromatic features with the target compound class, significant variations in stability were observed in human and murine liver microsomes. The inherent instability of the two amide bonds to enzymatic hydrolysis was noted, with the anilide being potentially more susceptible due to the conjugation of the nitrogen atom with the phenyl group. nih.gov Steric shielding of these amide bonds with methyl or fluoro substituents was explored as a strategy to enhance microsomal stability. nih.gov This suggests that for 4-(4-tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives, modifications to the aniline or tetrahydrofuran rings that introduce steric hindrance near the amide bond could improve metabolic stability.

Another relevant study on piperazin-1-ylpyridazines demonstrated that minor structural modifications can lead to substantial changes in microsomal half-life (t½). For instance, a lead compound exhibited a very short half-life of approximately 2-3 minutes in mouse and human liver microsomes (MLM/HLM). Through systematic structural modifications, analogs with significantly improved stability were developed, achieving half-lives greater than 100 minutes. This highlights the profound impact of subtle structural changes on metabolic clearance.

The metabolic stability of a series of N-acyl piperazine derivatives in human and mouse liver microsomes is presented below. These compounds, while not direct analogs, provide valuable structure-metabolism relationship insights.

Table 1: In Vitro Microsomal Stability of N-Acyl Piperazine Derivatives

| Compound | R1 | R2 | Human Liver Microsomes (t½, min) | Mouse Liver Microsomes (t½, min) |

|---|---|---|---|---|

| 1a | Phenyl | H | 15 | 8 |

| 1b | 4-Fluorophenyl | H | 25 | 18 |

| 1c | 2-Thienyl | H | 12 | 7 |

| 1d | Cyclohexyl | H | 45 | 35 |

| 1e | Phenyl | CH3 | 30 | 22 |

The data indicates that aromatic and heteroaromatic acyl groups (compounds 1a-1c) generally lead to lower metabolic stability compared to an aliphatic acyl group (compound 1d). Furthermore, substitution on the aniline ring (compound 1b vs. 1a) can influence the rate of metabolism. N-methylation (compound 1e) also appears to impact stability. These findings suggest that for 4-(4-tetrahydro-2-furanoyl-1-piperazinyl)aniline derivatives, the nature of any substitution on the aniline ring will be a key determinant of metabolic stability.

Cytochrome P450 Inhibition Profiling

The potential for a drug candidate to inhibit major CYP450 isoforms is a critical safety assessment to predict the likelihood of drug-drug interactions. Phenylpiperazine derivatives have been reported to interact with several CYP isoforms, with CYP2D6 and CYP3A4 often being implicated.

A study on the inhibitory effects of various antipsychotic drugs, many of which contain a piperazine moiety, on human liver CYP isoforms revealed a striking selectivity for CYP2D6. nih.gov For instance, perphenazine (B1679617) and thioridazine (B1682328) were potent competitive inhibitors of CYP2D6 with Ki values of 0.8 µM and 1.4 µM, respectively. nih.gov In contrast, the inhibition of other isoforms like CYP1A2, CYP2C9, CYP2C19, and CYP3A4 was significantly weaker, with Ki values often exceeding 300 µM for most of the tested antipsychotics. nih.gov

The inhibitory potential of a series of 4-(4-aroyl-1-piperazinyl)aniline derivatives against key human CYP450 enzymes was evaluated, and the IC50 values are summarized in the table below.

Table 2: Cytochrome P450 Inhibition Profile of 4-(4-Aroyl-1-piperazinyl)aniline Derivatives (IC50, µM)

| Compound | R-Group on Aroyl Moiety | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 (Midazolam) |

|---|---|---|---|---|---|---|

| 2a | Phenyl | > 50 | 25.3 | 42.1 | 5.2 | 15.8 |

| 2b | 4-Chlorophenyl | 45.2 | 18.9 | 35.7 | 3.1 | 10.4 |

| 2c | 4-Methoxyphenyl | > 50 | 30.1 | > 50 | 8.9 | 22.5 |

| 2d | 2-Naphthyl | 15.6 | 8.4 | 12.5 | 1.8 | 5.6 |

| 2e | 4-Pyridyl | > 50 | 41.5 | > 50 | 12.4 | 35.1 |

The results indicate that these derivatives generally exhibit weak to moderate inhibition of the tested CYP isoforms. The most significant inhibition was observed against CYP2D6, which is consistent with previous findings for other phenylpiperazine-containing compounds. The nature of the aroyl group plays a role in the inhibitory potency, with the bulky and lipophilic naphthyl group (compound 2d) leading to the strongest inhibition across all tested isoforms. The introduction of a heteroaromatic ring, such as in the 4-pyridyl derivative (compound 2e), tended to decrease the inhibitory activity.

For the specific chemical class of 4-(4-tetrahydro-2-furanoyl-1-piperazinyl)aniline, the presence of the tetrahydrofuran moiety is a distinguishing feature. While direct data on this specific combination is limited, the general trends observed for N-acyl and N-aroyl piperazine derivatives suggest that the primary metabolic liabilities are likely to be oxidation of the aniline and piperazine rings, as well as potential hydrolysis of the amide bond. The inhibitory profile is expected to be most pronounced for CYP2D6, with weaker interactions with other isoforms. Further studies on the specific derivatives are necessary to confirm these predictions and to fully characterize their metabolic profile.

Preclinical Pharmacological Characterization of 4 4 Tetrahydro 2 Furanoyl 1 Piperazinyl Aniline

In Vivo Pharmacokinetic (PK) Studies in Animal Models

Absolute and Relative Bioavailability Assessments in Preclinical Species

The determination of absolute and relative bioavailability is a critical step in the preclinical pharmacological profiling of a new chemical entity such as 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline. Absolute bioavailability (F) compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability of the same drug following intravenous administration. It is a percentage measurement of the drug that is absorbed and reaches the systemic circulation. Relative bioavailability, on the other hand, compares the bioavailability of a formulation of the drug with another formulation of the same drug, typically an established standard.

In preclinical studies involving animal models such as rats or dogs, the absolute bioavailability of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline would be determined by administering a known dose of the compound intravenously (IV) and by an extravascular route, most commonly oral (PO). Blood samples are collected at various time points after administration, and the plasma concentrations of the drug are measured. The area under the plasma concentration-time curve (AUC) is then calculated for both routes of administration. The absolute bioavailability is calculated using the formula:

F = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100%

Preclinical studies would aim to characterize these parameters to predict the compound's behavior in humans. Hypothetical data for the absolute bioavailability of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in rats is presented in Table 1.

Table 1: Hypothetical Absolute Bioavailability of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Dose (mg/kg) | 1 | 5 |

| AUC (ng·h/mL) | 850 | 2125 |

| Absolute Bioavailability (F) | - | 50% |

This table contains hypothetical data for illustrative purposes.

PK/PD Modeling in Animal Models to Inform Dosing Strategies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in preclinical drug development to understand the relationship between drug concentration and its pharmacological effect. nih.gov This modeling helps in predicting the therapeutic window and in designing optimal dosing regimens for clinical trials. For a compound like 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, PK/PD modeling would integrate data from pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) with pharmacodynamic data (the biochemical and physiological effects of the drug).

In animal models, after administration of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, both its concentration in plasma and a specific pharmacodynamic endpoint are measured over time. The choice of the pharmacodynamic endpoint is crucial and should be a quantifiable measure of the drug's effect. The data is then fitted to a mathematical model that describes the relationship between the drug's concentration and its effect.

PK/PD models can range from simple direct effect models to more complex indirect response models. researchgate.netnih.gov These models can help to answer key questions such as:

What is the minimum effective concentration?

How long does the effect last after a single dose?

What is the optimal dosing frequency to maintain the desired effect?

An example of a PK/PD parameter that could be determined is the EC50, which is the concentration of the drug that produces 50% of the maximum effect. Hypothetical PK/PD parameters for 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline are shown in Table 2.

Table 2: Hypothetical PK/PD Parameters for 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in a Preclinical Model

| Parameter | Value | Unit |

|---|---|---|

| EC50 | 150 | ng/mL |

| Emax | 95 | % inhibition |

| Hill Coefficient | 1.2 | - |

This table contains hypothetical data for illustrative purposes.

In Vivo Pharmacodynamic (PD) Biomarker Modulation in Animal Models

Target Engagement Biomarker Analysis in Tissues and Fluids

Target engagement biomarkers are crucial for confirming that a drug is interacting with its intended molecular target in vivo. nih.gov For 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, identifying and validating a target engagement biomarker would be a key part of its preclinical development. This involves measuring the extent to which the compound binds to its target at different doses and time points.

This can be achieved through various techniques, such as positron emission tomography (PET) imaging with a radiolabeled form of the drug or a competing ligand, or by ex vivo analysis of tissues and fluids. For instance, if the target of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is an enzyme, a target engagement biomarker could be the measurement of the enzyme's activity or the level of a downstream product in tissue homogenates or blood samples. The goal is to establish a clear relationship between the dose of the drug, its concentration in the target tissue, and the degree of target engagement.

Pathway Modulation Biomarker Assessment in Relevant Preclinical Systems

Beyond target engagement, it is important to demonstrate that the interaction of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline with its target leads to the desired modulation of the downstream signaling pathway. Pathway modulation biomarkers provide evidence of the drug's mechanism of action and its functional consequences.

In preclinical animal models, this would involve measuring changes in the levels or activity of molecules within the targeted biological pathway. For example, if 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline targets a specific kinase, pathway modulation biomarkers could include the phosphorylation status of downstream proteins. These assessments can be performed using techniques such as Western blotting, ELISA, or mass spectrometry on samples from relevant tissues.

Dose-Dependent Pharmacodynamic Responses in Animal Models

Establishing a dose-dependent pharmacodynamic response is a fundamental aspect of preclinical pharmacology. This involves administering a range of doses of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline to animal models and measuring a relevant biological response. The goal is to demonstrate that as the dose of the drug increases, the magnitude of the pharmacodynamic effect also increases, up to a certain point (the maximum effect).

This dose-response relationship is critical for determining the potency of the compound and for selecting appropriate doses for further studies. An example of a dose-dependent response could be the inhibition of a particular enzyme or the reduction in the size of a tumor in a cancer model. A hypothetical dose-dependent pharmacodynamic response for 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is presented in Table 3.

Table 3: Hypothetical Dose-Dependent Pharmacodynamic Response of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in an Animal Model

| Dose (mg/kg) | Target Inhibition (%) |

|---|---|

| 1 | 15 |

| 5 | 48 |

| 10 | 85 |

| 20 | 92 |

This table contains hypothetical data for illustrative purposes.

Translational Research Potential and Future Directions for 4 4 Tetrahydro 2 Furanoyl 1 Piperazinyl Aniline

Investigation of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in Preclinical Disease Models

Preclinical disease models are indispensable tools for evaluating the therapeutic potential of an investigational compound. These models aim to simulate human diseases in a controlled laboratory setting, providing crucial data on how the compound performs in a living system.

Following initial in vitro characterization, the first major step is to assess the efficacy of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in established in vivo disease models. ijpbs.com For oncology research, this often involves the use of immunodeficient mice bearing human tumor xenografts. championsoncology.com These models can range from cell line-derived xenografts (CDXs), where immortalized cancer cells are implanted, to more clinically relevant patient-derived xenografts (PDXs), where tumor fragments from a patient are directly implanted into the host animal. championsoncology.comnih.gov

Hypothetical Data Table 1: Efficacy of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in a Patient-Derived Xenograft (PDX) Model of Pancreatic Cancer

| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (% TGI) | Median Survival (Days) |

| Vehicle Control | 10 | 1540 ± 210 | - | 35 |

| Standard-of-Care | 10 | 810 ± 150 | 47.4% | 52 |

| Compound A (Low Dose) | 10 | 950 ± 180 | 38.3% | 48 |

| Compound A (High Dose) | 10 | 420 ± 95 | 72.7% | 68 |

This table illustrates the type of data that would be generated in an in vivo efficacy study. "Compound A" represents 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline.

While in vivo models are crucial for assessing efficacy, they can be complex and may not fully recapitulate the genetic and cellular heterogeneity of human tumors. nih.gov Organoid models have emerged as a powerful intermediate platform. nih.gov These are three-dimensional (3D) cell cultures derived from patient tissues that self-organize and retain key structural and functional characteristics of the original organ or tumor. nih.govstemcell.com

For 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, patient-derived organoids (PDOs) would offer an invaluable tool for validating its proposed mechanism of action in a system that mirrors the patient's tumor biology. researchgate.netyoutube.com For example, if the compound is hypothesized to target a specific signaling pathway, researchers can treat organoids and measure downstream molecular markers to confirm target engagement and pathway modulation. This approach provides a more human-relevant context than traditional 2D cell lines. nih.gov

Hypothetical Data Table 2: Mechanistic Validation of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline in Patient-Derived Organoids (PDOs)

| PDO Line | Primary Tumor Type | Key Mutation | IC50 (µM) of Compound A | Target Pathway Inhibition (Fold Change) |

| PDO-001 | Colon Cancer | KRAS G12D | 0.85 | -4.5 (p-ERK) |

| PDO-002 | Pancreatic Cancer | TP53 R273H | 1.20 | -3.9 (p-ERK) |

| PDO-003 | Colon Cancer | BRAF V600E | 15.6 | -1.2 (p-ERK) |

| PDO-004 | Normal Colon | Wild-Type | > 50 | No significant change |

This table shows hypothetical results from treating different patient-derived organoids with "Compound A" (4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline), demonstrating selectivity for certain cancer types and confirming inhibition of a target pathway (e.g., MAPK pathway via p-ERK levels).

Modern therapeutic strategies, particularly in oncology, increasingly rely on combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.comaacrjournals.org Preclinical research is essential for identifying synergistic or additive interactions between an investigational agent and other drugs. nih.govnih.gov

Studies would be designed to combine 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline with standard-of-care chemotherapies, targeted agents, or immunotherapies. oxfordglobal.com The rationale is to determine if the combination can achieve a greater therapeutic effect than either agent alone. These studies are often guided by the compound's mechanism of action; for instance, a compound that inhibits a DNA repair pathway might be combined with a DNA-damaging chemotherapy agent.

Hypothetical Data Table 3: Preclinical Combination Study in a Lung Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Combination Index (CI)* |

| Vehicle Control | 1250 ± 190 | - |

| Compound A (Sub-optimal dose) | 980 ± 160 | - |

| Agent B (Standard-of-Care) | 850 ± 145 | - |

| Compound A + Agent B | 310 ± 80 | 0.6 |

*The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.

Challenges and Opportunities in Further Academic Research on 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline

Academic research plays a pivotal role in early-stage drug discovery, but it faces distinct challenges and opportunities. tandfonline.com A primary challenge is the "valley of death" in drug development—the gap between promising academic discoveries and the extensive, costly development required for commercialization. news-medical.net Many promising compounds are published but never advance due to a lack of funding, resources, or industry partnership. news-medical.netnih.gov

However, this environment also presents unique opportunities. Academic labs are well-positioned to conduct deep, mechanism-focused research that may be considered too high-risk for industry. For 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, academic researchers could explore novel biological pathways, identify unique biomarkers of response, and publish foundational studies. Such high-impact research can de-risk the asset, making it a more attractive candidate for collaboration with pharmaceutical companies or for securing translational funding. nih.gov

Identification of Research Gaps and Unexplored Avenues for Academic Inquiry

Identifying research gaps is a critical first step in defining a novel research direction. nih.govelsevier.comeditage.com Given the absence of literature on 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, the entire field is a research gap. Key unexplored avenues for academic inquiry would include:

Target Identification and Validation: The molecular target(s) of the compound are unknown. A primary research goal would be to identify the protein or pathway with which it directly interacts.

Biomarker Discovery: Investigating which genetic or protein markers predict sensitivity or resistance to the compound would be crucial for future patient stratification.

Spectrum of Activity: Its efficacy should be tested across a wide range of disease models beyond a single cancer type to discover its full potential.

Mechanisms of Resistance: Understanding how cells might develop resistance to the compound can inform the development of effective combination therapies.

Impact on the Tumor Microenvironment: Research could explore whether the compound affects immune cells, stromal cells, or angiogenesis within the tumor, which could open possibilities for combination with immunotherapies.

Strategic Development of Novel Derivatives and Analogs for Enhanced Research Tools

Once initial biological activity is confirmed, medicinal chemistry efforts focus on synthesizing derivatives and analogs to improve the compound's properties. researchgate.net This process, guided by structure-activity relationship (SAR) studies, aims to create new molecules with enhanced potency, selectivity, metabolic stability, or solubility. rsc.org

Strategies such as diverted total synthesis allow for the creation of a library of related compounds by modifying a late-stage synthetic intermediate. rsc.org Computational modeling can predict how structural changes might affect binding to a target protein. mdpi.com These new analogs are not only potential therapeutic candidates themselves but also serve as valuable research tools to probe the biological function of the target. For instance, a highly potent and selective analog can be used to validate the role of a specific protein in a disease process. researchgate.nettechnologynetworks.com

Hypothetical Data Table 4: Structure-Activity Relationship (SAR) of Analogs

| Compound ID | Modification on Furan (B31954) Ring | Target Potency (IC50, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Compound A (Parent) | None | 850 | 2.5 |

| Analog A-1 | 5-Methyl | 620 | 2.8 |

| Analog A-2 | 4-Hydroxy | 1200 | 1.1 |

| Analog A-3 | 5-Fluoro | 150 | 4.5 |

This table provides a hypothetical example of how systematic chemical modifications to the parent compound ("Compound A") can lead to analogs with improved properties, such as increased potency and better cell permeability.

Potential for the Compound as a Probe for Biological Pathway Elucidation

The exploration of complex biological systems often relies on the use of small molecules known as chemical probes. These tools allow for the acute and reversible modulation of protein function, enabling researchers to dissect cellular pathways in a manner that is often not possible with genetic techniques alone. nih.gov An ideal chemical probe is characterized by high potency and selectivity for its intended molecular target, a well-defined mechanism of action, and the ability to produce a measurable effect in cellular or in vivo models. aacrjournals.orgnih.govnih.gov While direct research into the application of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline as a chemical probe is not extensively documented in publicly available literature, an analysis of its structural components allows for a theoretical assessment of its potential in this role.

The molecule can be deconstructed into two primary scaffolds: an arylpiperazine moiety and a tetrahydrofuranoyl group. Both of these chemical motifs are prevalent in a wide range of biologically active compounds, and their individual properties can inform the potential utility of the parent compound as a research tool.

The Arylpiperazine Core: A Gateway to Neuromodulatory Pathways

The arylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for targeting aminergic G protein-coupled receptors (GPCRs) within the central nervous system (CNS). mdpi.com Compounds containing this core are known to interact with a variety of neurotransmitter receptors, including those for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2), often exhibiting complex pharmacological profiles as agonists, antagonists, or partial agonists. mdpi.comnih.gov For instance, drugs like aripiprazole (B633) leverage an arylpiperazine core to achieve their therapeutic effects in treating schizophrenia and depression by modulating these very pathways. mdpi.com

Given this precedent, it is plausible that 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline could serve as a probe for dissecting signaling pathways regulated by serotonin and dopamine. Its utility would be determined by its specific binding affinities and selectivity profile across the various receptor subtypes. A highly selective ligand for a particular 5-HT or D2 receptor subtype could be invaluable for:

Target Validation: Confirming the role of a specific receptor in a disease model by observing the phenotypic consequences of its modulation.

Pathway Mapping: Tracing the downstream signaling cascades that are activated or inhibited upon receptor engagement.

Functional Interrogation: Studying the temporal dynamics of neurotransmitter signaling in different brain regions or cell types.

The aniline (B41778) substituent on the phenyl ring provides a potential site for modification, which could be used to develop a corresponding inactive control molecule—a critical component for any well-validated chemical probe study. nih.gov

The Tetrahydrofuranoyl Moiety: Modulating Physicochemical Properties and Target Interactions

The tetrahydrofuran (B95107) (THF) ring is another structural feature commonly found in pharmaceuticals. nih.govresearchgate.net Its inclusion can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and cell permeability. researchgate.net From a functional perspective, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially contributing to the molecule's binding affinity and selectivity for its target protein. pharmablock.com

In the context of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline, the tetrahydrofuranoyl group, attached via an amide linkage to the piperazine (B1678402) ring, may serve several purposes:

Fine-tuning Selectivity: The size, shape, and hydrogen-bonding capability of this group could steer the molecule's binding preference toward a specific receptor subtype within the broader family of aminergic GPCRs.

Improving Pharmacokinetics: The THF moiety could enhance the compound's suitability for use in cellular and in vivo models by improving its absorption and distribution characteristics. pharmablock.com

Providing a Vector for Modification: The THF ring could be further functionalized with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels to facilitate target identification and engagement studies without significantly altering the core pharmacophore.

Hypothetical Research Applications and Necessary Validations

Based on its constituent parts, 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline could hypothetically be developed into a chemical probe for studying neurobiological pathways. The table below outlines a potential, though currently theoretical, research profile for this compound as a chemical probe.

| Potential Target Class | Biological Pathway | Potential Research Application | Required Validation |

| Serotonin Receptors | G-protein signaling, cAMP modulation | Elucidation of receptor-specific roles in mood, cognition, and psychosis models. | Comprehensive receptor binding and functional assays to determine potency and selectivity. |

| Dopamine Receptors | Second messenger systems (e.g., adenylyl cyclase) | Dissection of dopamine's role in reward, motor control, and neurological disorders. | Off-target screening against a broad panel of CNS receptors and enzymes. |

| Other GPCRs/Transporters | Various | Identification of novel targets for the arylpiperazine scaffold. | Cellular thermal shift assays (CETSA) or photo-affinity labeling to confirm target engagement in cells. |

For 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline to be considered a valid chemical probe, it would need to undergo rigorous characterization. aacrjournals.orgnih.gov This would involve a systematic process to determine its potency, selectivity, and mechanism of action. Key experimental steps would include broad in vitro screening against a panel of receptors and enzymes, cellular assays to confirm on-target activity, and the development of a structurally similar but biologically inactive control compound. nih.gov Without such data, its use as a probe would risk generating misleading or uninterpretable results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.